2-Bromo-5-(2-nitroprop-1-enyl)furan
Overview
Description
2-Bromo-5-(2-nitroprop-1-enyl)furan is a chemical compound with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrNO3/c1-5(9(10)11)4-6-2-3-7(8)12-6/h2-4H,1H3/b5-4+ . This indicates the presence of a bromine atom, a nitro group, and a furan ring in the molecule.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Antibacterial Activity
2-Bromo-5-(2-nitroprop-1-enyl)furan, also known as Furvina, exhibits significant antibacterial properties. It reacts with thiol groups, causing direct damage to proteins. This compound is notably effective against both Gram-positive and Gram-negative bacteria, as well as yeasts and filamentous fungi. Its bacteriostatic and bactericidal effects against bacteria like Escherichia coli have been observed at specific concentrations, making it a promising compound in antimicrobial research (Allas et al., 2016).
Corrosion Inhibition
Furan derivatives, including variants of this compound, have been studied for their potential as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit significant inhibition efficiency, even at low concentrations, by affecting both the cathodic and anodic corrosion currents. Their adsorption on mild steel surfaces follows the Langmuir adsorption isotherm, indicating their potential application in corrosion prevention (Khaled & El-maghraby, 2014).
Chemical Synthesis and Reactions
The compound has been used in various chemical synthesis and reaction studies. For instance, its reaction with cyclohexane-1,3-dione and dimedone in the presence of triethylamine under specific conditions has been explored, leading to the formation of complex chemical structures. These reactions contribute to our understanding of furan derivatives' behavior in different chemical environments and their potential applications in the synthesis of novel compounds (Berestovitskaya et al., 2015).
Properties
IUPAC Name |
2-bromo-5-(2-nitroprop-1-enyl)furan | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-5(9(10)11)4-6-2-3-7(8)12-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCSJAIZGNPUBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(O1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10739374 | |
Record name | 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10739374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35950-37-9 | |
Record name | 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10739374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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